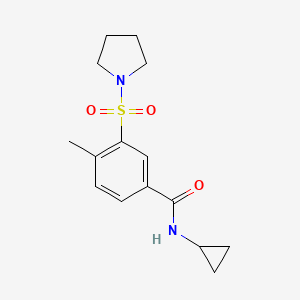
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as DMTU, is a synthetic compound that belongs to the class of thiourea derivatives. DMTU has been widely used in scientific research for its antioxidant properties and its ability to scavenge free radicals. In
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as an antioxidant and free radical scavenger. It has been shown to protect against oxidative stress in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been used to study the role of oxidative stress in various diseases, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Mechanism of Action
N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It has been shown to inhibit lipid peroxidation and protect against DNA damage. This compound also activates the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative stress-induced apoptosis and necrosis, and to improve mitochondrial function. This compound has also been shown to reduce inflammation and improve endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its ability to scavenge free radicals and protect against oxidative stress. However, this compound is not specific to any particular free radical species and may have off-target effects. Additionally, the high melting point of this compound may make it difficult to dissolve in some solvents.
Future Directions
There are several future directions for further research on N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the role of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the use of this compound as a potential therapeutic agent for cardiovascular disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound in various disease models.
Synthesis Methods
The synthesis of N-(2,3-dimethylphenyl)-N'-(3-methoxyphenyl)thiourea involves the reaction between 2,3-dimethylaniline and 3-methoxybenzoyl isothiocyanate in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 214-216°C.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-6-4-9-15(12(11)2)18-16(20)17-13-7-5-8-14(10-13)19-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNAOEFBLDUDTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid](/img/structure/B5859022.png)
![N'-[(4-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5859023.png)

![5-{[3-(2-furoylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5859039.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5859056.png)
![N-[2-(4-fluorophenyl)ethyl]-2,3-diphenylacrylamide](/img/structure/B5859062.png)

